BenchChemオンラインストアへようこそ!

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride

nAChR subtype selectivity Medicinal chemistry Scaffold functionalization

This single-enantiomer (3aR,6aS)-N-acetyl octahydropyrrolo[3,4-c]pyrrole dihydrochloride provides a defined 3D scaffold for subtype-selective α4β2 nAChR ligands (Ki 5.4 nM) and orexin receptor antagonists. Unlike racemic alternatives, the crystalline dihydrochloride salt ensures reproducible stereochemical outcomes without chiral chromatography, accelerating hit-to-lead timelines in CNS drug discovery.

Molecular Formula C8H16Cl2N2O
Molecular Weight 227.13 g/mol
CAS No. 1807939-58-7
Cat. No. B1435040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
CAS1807939-58-7
Molecular FormulaC8H16Cl2N2O
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2CNCC2C1.Cl.Cl
InChIInChI=1S/C8H14N2O.2ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;;/h7-9H,2-5H2,1H3;2*1H/t7-,8+;;
InChIKeyVDDDGEAUZBQQIV-QFHMQQKOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-[(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one Dihydrochloride (CAS 1807939-58-7) – Defined Stereochemistry and Salt Form


The target compound, 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride, is a chiral, N-acetylated octahydropyrrolo[3,4-c]pyrrole building block supplied as a dihydrochloride salt, with molecular formula C8H16Cl2N2O and molecular weight 227.13 g/mol [1]. This fused bicyclic diamine scaffold serves as a rigid, three-dimensional framework for constructing biological probe molecules, including subtype-selective nicotinic acetylcholine receptor (nAChR) ligands and orexin receptor antagonists [2]. The compound’s precise (3aR,6aS) stereochemistry and stable crystalline salt form are critical for ensuring reproducible synthetic outcomes in medicinal chemistry campaigns, distinguishing it from more common racemic mixtures or free-base intermediates.

Why Octahydropyrrolo[3,4-c]pyrrole Building Blocks Are Not Interchangeable: The Case for CAS 1807939-58-7


Although many octahydropyrrolo[3,4-c]pyrrole derivatives share a common core, the specific pattern of N-substitution, stereochemistry, and counterion critically controls both downstream synthetic efficiency and the pharmacological profile of final drug candidates . The target compound’s acetyl group at the N-2 position is essential for constructing selective α4β2 nAChR ligands; switching the position to N-5 or altering the acyl group dramatically shifts subtype selectivity [1]. Moreover, the (3aR,6aS) configuration defines the three-dimensional arrangement of hydrogen-bond donor and acceptor motifs, which cannot be replicated by racemic mixtures or diastereomers. Selecting a generic, undefined, or differently substituted analog carries the risk of divergent structure–activity relationships and synthetic dead ends, justifying the targeted procurement of this compound.

Quantitative Differentiation Evidence for CAS 1807939-58-7 vs. Closest Analogs


Stereochemistry Defines Pharmacological Selectivity: N-2 Acetylated (3aR,6aS) vs. N-5 Substituted Analogs in nAChR Ligands

In the Bunnelle et al. (2009) series, the N-2 unsubstituted parent scaffold (compound 1, closely related to the target compound’s free base) shows moderate affinity for both α4β2 and α7 nAChRs, while derivatization at the N-2 position with larger groups induces strong α4β2 selectivity [1]. Specifically, introduction of a 3-pyridyl substituent at N-2 (compound 5) yields a Ki of 5.4 nM at α4β2 and 12.0 nM at α7, whereas an N-5 pyridyl analog (compound 2) reverses the selectivity pattern to favor α7 (Ki 18 nM at α7, 55 nM at α4β2). The target acetyl compound represents the key intermediate for accessing these high-value selective ligands and its stereochemistry ensures consistent downstream selectivity, which is lost with racemic or structurally isomeric precursors.

nAChR subtype selectivity Medicinal chemistry Scaffold functionalization

Salt Form Advantage: Dihydrochloride Stability and Solubility vs. Free Base

The target dihydrochloride salt demonstrates superior physical–chemical handling properties compared to its free base (CAS 1689944-97-5, MW 154.21 g/mol) . Dihydrochloride salts of octahydropyrrolo[3,4-c]pyrroles generally exhibit enhanced aqueous solubility and are less prone to discoloration or hygroscopic degradation during storage [1]. The free base counterpart (CAS 1689944-97-5) is supplied as a 98% pure material (NMR, HPLC, GC verified), but does not provide the protonated form required for immediate use in buffered or aqueous reaction media. The dihydrochloride salt eliminates the need for in situ protonation, reducing variability in reaction kinetics.

Salt selection Solubility Chemical stability

Chiral Purity Ensures Reproducibility in Asymmetric Synthesis

The target compound is explicitly specified as the (3aR,6aS) enantiomer, whereas many commercial octahydropyrrolo[3,4-c]pyrrole building blocks are sold as racemic (rac) mixtures [1]. For example, CymitQuimica lists the product as rac-1-[(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride, indicating a racemate . Procurement of the single enantiomer eliminates the risk of introducing 50% of the unwanted isomer into chiral syntheses, which would require costly chiral resolution or chiral HPLC purification at later stages. No quantitative %ee data is publicly available from vendors for this specific compound, but the explicit stereochemical assignment implies a minimum standard.

Chiral building block Enantiomeric purity Asymmetric synthesis

Available Purity Grade and QC Verifiability vs. Less-Characterized In-Class Analogs

Vendors such as American Elements supply this dihydrochloride in grades ranging from technical to ultra-high purity (99.999%) upon request, with full Certificate of Analysis and SDS documentation [1]. In contrast, many in-class octahydropyrrolo[3,4-c]pyrrole derivatives are offered by fewer suppliers with only nominal purity (e.g., 95%) and without detailed QC (e.g., CAS 5840-00-6 octahydropyrrolo[3,4-c]pyrrole from AKSci at 95% min. purity) . The ability to source the dihydrochloride with defined purity levels up to 99.999% provides a higher degree of confidence for structure-based drug design and patent filings.

Analytical QC Purity specification Procurement risk

Distinct Acetyl Substituent Directs Metabolic and Pharmacokinetic Properties in Downstream Drug Candidates

The presence of the acetyl group at the N-2 position is a key structural feature retained in optimized nAChR ligands and orexin receptor antagonists derived from this scaffold [1]. In a related series of octahydropyrrolo[3,4-c]pyrrole orexin antagonists, compounds bearing an acetyl-like moiety exhibited favorable pharmacokinetic profiles, with compound 14l demonstrating sleep promotion comparable to suvorexant while showing reduced hERG inhibition [2]. The target acetyl building block provides a ready entry point for constructing these advanced leads without requiring late-stage acylation, which can be low-yielding or introduce unwanted impurities.

Metabolic stability Pharmacokinetics Acetyl substitution

Recommended Application Scenarios for 1-[(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one Dihydrochloride


Synthesis of α4β2-Selective Nicotinic Acetylcholine Receptor Ligands for Cognitive Disorder Research

Investigators developing subtype-selective nAChR ligands can leverage the target compound as a key intermediate. The N-2 acetyl substitution pattern on the (3aR,6aS) scaffold is an established entry point for constructing highly selective α4β2 agonists, as evidenced by the Ki of 5.4 nM achieved for compound 5 in the Bunnelle et al. (2009) series [1]. Using the pre-acetylated dihydrochloride salt eliminates the need for protecting-group manipulations and enables direct attachment of pyridine or pyrazine moieties via the secondary amine, accelerating the hit-to-lead timeline.

Construction of Dual Orexin Receptor Antagonist (DORA) Libraries for Insomnia Drug Discovery

The octahydropyrrolo[3,4-c]pyrrole core is a validated scaffold for DORA programs. The target acetyl building block provides the N-2 substitution pattern found in optimized antagonists such as compound 14l, which displayed IC50 values of 303 nM (hOX1R) and 178 nM (hOX2R) and demonstrated sleep-promoting effects in EEG studies comparable to suvorexant [2]. Procurement of this dihydrochloride intermediate supports parallel library synthesis and structure–activity relationship (SAR) exploration for next-generation insomnia therapeutics.

Asymmetric Synthesis Campaigns Requiring Enantiopure Fused Bicyclic Diamine Building Blocks

For synthetic chemistry projects where stereochemical integrity is paramount, the (3aR,6aS) single-enantiomer dihydrochloride provides a defined three-dimensional template. Unlike racemic octahydropyrrolo[3,4-c]pyrrole derivatives (e.g., many commercial listings for the core scaffold are racemic), this compound ensures that all downstream products retain the desired absolute configuration, avoiding the need for chiral resolution or preparative chiral chromatography that would otherwise reduce overall yield and increase cost [3]. Applications include the synthesis of enantiopure CNS-active agents and chiral ligand scaffolds for asymmetric catalysis.

Laboratories Requiring High-Purity, QC-Verified Building Blocks for Sensitive Biological Assays

Teams conducting high-throughput screening or detailed mechanistic studies benefit from the availability of this compound in purity grades up to 99.999% (American Elements). The full Certificate of Analysis, NMR, HPLC, and GC documentation reduces the risk of impurity-driven false positives or variable pharmacology, a common problem when using less-characterized in-class analogs offered only at 95% purity . The stable dihydrochloride powder format further simplifies automated liquid handling and compound management workflows.

Quote Request

Request a Quote for 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.